molecular formula C14H9BrFN3O4 B1650398 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1172760-96-1

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B1650398
CAS No.: 1172760-96-1
M. Wt: 382.14
InChI Key: JVWRUFHQJLAKLI-UHFFFAOYSA-N
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Description

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a fluorophenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid.

    Formation of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to the corresponding hydrazide using hydrazine hydrate. This hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.

    Coupling with 4-fluorophenoxyacetic acid: The oxadiazole intermediate is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular pathways and biological processes. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
  • N-(5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
  • N-(5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O4/c15-11-6-5-10(22-11)13-18-19-14(23-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRUFHQJLAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143407
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172760-96-1
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172760-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

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